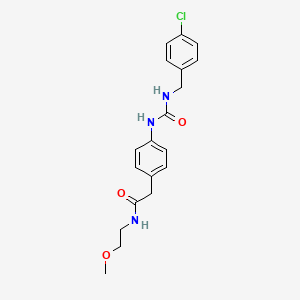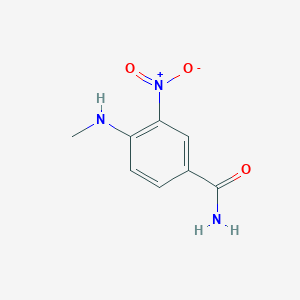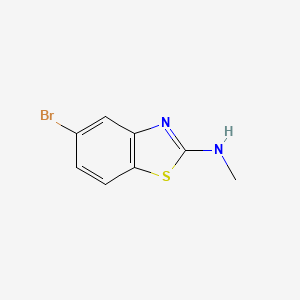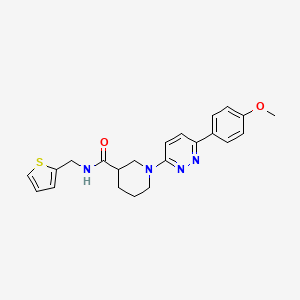![molecular formula C30H16Cl2F6N4 B2885107 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole CAS No. 338393-40-1](/img/structure/B2885107.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole is a useful research compound. Its molecular formula is C30H16Cl2F6N4 and its molecular weight is 617.38. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective C-H Functionalization
Research highlights the regioselective C-H functionalization directed by a removable carboxyl group, showing the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes. This process effectively proceeds via directed C-H functionalization and decarboxylation to produce 2-vinylated indoles, demonstrating a method for modifying indole and related heteroaromatic rings (Maehara et al., 2008).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, such as indoline and pyrrolidine derivatives, through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, is documented. These cyclizations provide indoline and pyrrolidine derivatives bearing fluorinated one-carbon units, demonstrating the utility of 1-trifluoromethylvinyl compounds in synthesizing fluorinated heterocycles (Ichikawa et al., 2004).
Crystal Structure and Hydrogen Bonding
A study on the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles reveals the molecular structure and provides evidence of hydrogen bonding networks and π-stacking in the indole moiety. This research offers insights into the structural characteristics of such compounds, with specific focus on the interactions that stabilize their crystal structure (Mphahlele, 2018).
Novel Synthetic Methods for Pyridine Derivatives
The development of novel synthetic methods for converting various N-vinyl and N-aryl amides to corresponding pyridine and quinoline derivatives is discussed. This process involves amide activation with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition and annulation, highlighting a method compatible with sensitive substrates and a variety of functional groups (Movassaghi et al., 2007).
Catalytic Applications in Organic Synthesis
Research on palladacycles derived from bi- and tridentate ligands with an indole core presents their structure, synthesis, and applications as catalysts. These studies showcase the potential of these complexes in facilitating various organic reactions, including coupling and allylation of aldehydes, demonstrating the utility of indole-based catalysts in synthetic chemistry (Singh et al., 2017).
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2F6N4/c1-16(21-14-41(25-8-4-2-6-19(21)25)27-23(31)10-17(12-39-27)29(33,34)35)22-15-42(26-9-5-3-7-20(22)26)28-24(32)11-18(13-40-28)30(36,37)38/h2-15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBDQOZRKWGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CN(C5=CC=CC=C54)C6=C(C=C(C=N6)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)

![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)
![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)



![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)

